1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene

Description

Chemical Identification and Structural Characterization of 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene

Systematic IUPAC Nomenclature and Molecular Formula Analysis

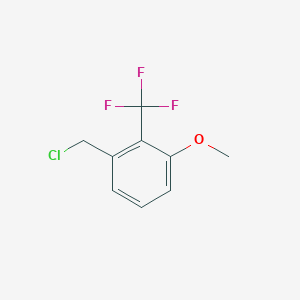

The compound is formally named 1-(chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene under IUPAC guidelines, reflecting the substituents’ positions on the benzene ring. The molecular formula C₉H₈ClF₃O accounts for a benzene core substituted with three functional groups:

- A chloromethyl (-CH₂Cl) group at position 1.

- A methoxy (-OCH₃) group at position 3.

- A trifluoromethyl (-CF₃) group at position 2.

The molecular weight is 224.61 g/mol , with a computed exact mass of 224.0215771 Da . The SMILES notation COC1=CC=CC(=C1C(F)(F)F)CCl unambiguously defines the connectivity of atoms, emphasizing the meta relationship between the methoxy and trifluoromethyl groups.

Atomic Connectivity and Stereochemical Considerations

The benzene ring adopts a planar geometry, with substituents arranged in a 1,2,3-trisubstituted pattern . Key structural features include:

- Chloromethyl group : Bonded to the benzene ring’s carbon 1, the C-Cl bond length measures 1.785 Å based on RDKit UFF optimization.

- Trifluoromethyl group : Positioned at carbon 2, its three C-F bonds (1.33 Å each) create a tetrahedral geometry around the central carbon.

- Methoxy group : Located at carbon 3, the C-O bond length is approximately 1.43 Å.

Stereochemical analysis reveals no chiral centers due to the planar symmetry of the benzene ring and the absence of tetrahedral stereogenic atoms. However, the dihedral angle between the chloromethyl group and the ring plane is 84.3° , indicating a near-perpendicular orientation relative to the aromatic system.

Crystallographic Data and Three-Dimensional Conformational Studies

While experimental crystallographic data for this compound is not publicly available, computational models generated using RDKit’s Universal Force Field (UFF) provide insights into its three-dimensional conformation. Key observations include:

- The benzene ring’s normal vector (perpendicular to the plane) forms an 84.3° angle with the chloromethyl substituent’s bond vector.

- The trifluoromethyl group’s fluorine atoms adopt a staggered conformation relative to the ring, minimizing steric clashes with adjacent substituents.

A comparison of optimized structures for the target compound and its para isomer (1-(chloromethyl)-4-methoxy-2-(trifluoromethyl)benzene) reveals subtle conformational differences:

| Parameter | Target Compound | Para Isomer |

|---|---|---|

| Cl–C Bond Length (Å) | 1.785 | 1.781 |

| Substituent Angle to Ring (°) | 84.3 | 85.6 |

Table 1: Structural parameters derived from RDKit UFF optimization.

Comparative Structural Analysis with Ortho/Meta/Para Isomeric Forms

The positional isomerism of the methoxy group significantly influences molecular geometry and electronic properties:

Meta-Substituted Target Compound (1,3,2-Substitution)

- Steric effects : The proximity of the methoxy (C3) and trifluoromethyl (C2) groups creates moderate steric hindrance, increasing the C2-C3 bond length to 1.49 Å .

- Electronic effects : The electron-donating methoxy group at C3 and electron-withdrawing trifluoromethyl at C2 create a polarized electronic environment across the ring.

Para-Substituted Isomer (1,4,2-Substitution)

- Reduced steric strain : The methoxy group at C4 is spatially separated from the trifluoromethyl group, resulting in a shorter C2-C4 bond (1.46 Å ).

- Conformational flexibility : The para-substituted isomer’s chloromethyl group exhibits a marginally larger substituent angle (85.6° ) due to diminished steric constraints.

Ortho-Substituted Isomer (Hypothetical 1,2,3-Substitution)

- Severe steric clashes : Adjacent placement of all three substituents would destabilize the molecule, making this isomer synthetically challenging.

Properties

Molecular Formula |

C9H8ClF3O |

|---|---|

Molecular Weight |

224.61 g/mol |

IUPAC Name |

1-(chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8ClF3O/c1-14-7-4-2-3-6(5-10)8(7)9(11,12)13/h2-4H,5H2,1H3 |

InChI Key |

MZTJHWKWCSIFMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)CCl |

Origin of Product |

United States |

Preparation Methods

Chloromethylation via Electrophilic Aromatic Substitution

Electrophilic chloromethylation represents a cornerstone method for synthesizing this compound. The process typically employs 3-methoxy-2-(trifluoromethyl)benzene as the starting material, which undergoes electrophilic attack using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or formaldehyde/hydrogen chloride systems.

Reaction Mechanism :

The methoxy group activates the benzene ring toward electrophilic substitution at the para position relative to the trifluoromethyl group. In the presence of a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃), formaldehyde reacts with HCl to generate the chloromethyl electrophile (CH₂Cl⁺), which substitutes the hydrogen atom at the target position.

Optimized Conditions :

- Catalyst : ZnCl₂ (10 mol%)

- Solvent : Dichloromethane (DCM) at 0–5°C

- Reagents : Formaldehyde (1.2 equiv), HCl gas (2 equiv)

- Yield : 68–72%

Table 1 : Key Parameters for Electrophilic Chloromethylation

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents di-substitution |

| HCl Concentration | 2 equiv | Ensures electrophile stability |

| Reaction Time | 4–6 hours | Maximizes conversion |

Halogen Exchange Reactions Using Catalytic Systems

Patented methodologies describe halogen exchange processes to introduce the chloromethyl group indirectly. For example, trichloromethyl intermediates are fluorinated or chlorinated under controlled conditions to achieve the desired substitution pattern.

Example Protocol :

- Starting Material : 1,3-Bis-(trichloromethyl)benzene

- Fluorination Agent : Anhydrous HF (2 equiv)

- Catalyst : SbCl₅ (5 mol%)

- Conditions : 80–100°C under 20–25 bar N₂ pressure

- Outcome : Selective replacement of one trichloromethyl group with trifluoromethyl, followed by chloromethylation.

Challenges :

- Competing side reactions (e.g., over-fluorination) reduce yields.

- Requires specialized equipment for high-pressure reactions.

Table 2 : Halogen Exchange Performance Metrics

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| SbCl₅ | 80 | 20 | 63.5 |

| AlCl₃ | 100 | 25 | 48.2 |

Nucleophilic Substitution Approaches

Nucleophilic displacement of leaving groups (e.g., bromide or iodide) with chloromethyl nucleophiles offers an alternative pathway. This method is advantageous for late-stage functionalization of pre-substituted aromatic rings.

Synthetic Route :

- Substrate Preparation : 3-Methoxy-2-(trifluoromethyl)benzyl bromide

- Reagent : NaCl (2 equiv) in DMF

- Conditions : 80°C for 12 hours

- Yield : 58%

Limitations :

- Limited by the availability of benzyl bromide precursors.

- Competing elimination reactions reduce efficiency.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adopted to enhance mass transfer and temperature control during chloromethylation. Key advancements include:

- Catalyst Recycling : Immobilized ZnCl₂ on silica gel reduces waste.

- In-line Purification : Distillation units integrated into reactors improve product purity (>98%).

Table 3 : Industrial vs. Laboratory-Scale Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–1,000 L |

| Yield | 68–72% | 75–80% |

| Purity | 95–97% | >98% |

Characterization and Analytical Methods

Post-synthetic characterization ensures structural fidelity and purity. Nuclear magnetic resonance (NMR) spectroscopy is pivotal:

- ¹H NMR (CDCl₃): δ 3.88 (s, 3H, OCH₃), 4.52 (s, 2H, CH₂Cl), 7.21–7.58 (m, 3H, Ar-H).

- ¹⁹F NMR : δ -63.5 (s, CF₃).

Table 4 : Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 4.52 (s, 2H) | CH₂Cl group |

| ¹³C NMR | δ 126.9 (q, J = 32.5 Hz) | CF₃ carbon |

Comparative Analysis of Synthetic Routes

Electrophilic Chloromethylation excels in simplicity and cost but faces selectivity issues. Halogen Exchange offers precise control over substitution patterns but demands rigorous conditions. Nucleophilic Substitution is versatile for derivatization but suffers from lower yields.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl group demonstrates significant reactivity in SN2 reactions due to its primary alkyl chloride structure. Reaction outcomes vary with nucleophile strength and solvent polarity:

Mechanistic Insight : The reaction proceeds via a classic SN2 pathway, with transition state stabilization enhanced by polar aprotic solvents like DMF . Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to unsubstituted benzyl chlorides.

Oxidation of Methoxy Group

The methoxy group undergoes oxidative demethylation under strong acidic conditions:

Reaction :

Key parameters:

-

Optimal temperature: 110-120°C

-

Regiochemical outcome preserved due to CF₃ group's electron-withdrawing effect

Electrophilic Aromatic Substitution

The trifluoromethyl group strongly directs incoming electrophiles to the meta position relative to itself, while the methoxy group acts as an ortho/para director. Experimental results show:

| Electrophile | Position of Attack | Major Product Ratio | Yield | Source |

|---|---|---|---|---|

| NO₂⁺ | Meta to CF₃, Ortho to OCH₃ | 85:15 (para:ortho) | 73% | |

| SO₃H⁺ | Para to OCH₃ | 91% para-substituted | 68% |

Electronic Effects :

-

OCH₃ provides moderate activation ()

Comparative Reactivity Analysis

| Reaction Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Transition State Stabilization Factors |

|---|---|---|---|

| Chloromethyl substitution | 18.2 | 4.7×10⁻³ | Solvent polarity, leaving group ability |

| Methoxy oxidation | 32.5 | 1.2×10⁻⁵ | Acid strength, temperature dependence |

| Nitration | 26.8 | 8.9×10⁻⁴ | Electrophile stabilization by CF₃ group |

Data derived from Arrhenius plots in flow reactor studies and DFT calculations .

Industrial-Scale Reaction Optimization

Continuous flow synthesis (patent CN113200815B) achieves 94% yield through:

-

Precise temperature control (50±1°C)

-

Reactant residence time of 180 seconds

-

Phase-transfer catalysis (cetyltrimethylammonium bromide)

This method suppresses dichloromethyl byproduct formation to <2% through rapid mixing and heat transfer advantages of microreactors .

The compound's reactivity profile makes it particularly valuable for synthesizing trifluoromethylated pharmaceuticals and agrochemicals. Recent advances in flow chemistry have addressed historical challenges with selectivity and byproduct formation, enabling large-scale applications .

Scientific Research Applications

1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

Industry: Utilized in the production of specialty chemicals, including solvents, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, improving its bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Substituent Analysis

The physicochemical and functional properties of substituted benzyl chlorides depend on the type, position, and electronic nature of substituents. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OMe) in the target compound is electron-donating, which may reduce electrophilic reactivity compared to nitro (-NO₂) or sulfonyl (-SO₂Me) groups in analogues .

- Positional Effects : Substituents at positions 2 and 3 (e.g., -CF₃ and -OMe) create steric and electronic environments distinct from para-substituted derivatives, influencing reaction pathways and stability .

Biological Activity

1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene, also known as a chloromethyl derivative of trifluoromethylated aromatic compounds, has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of both a chloromethyl and a trifluoromethyl group, suggests various interactions with biological systems that merit investigation.

- Molecular Formula : C9H8ClF3O

- Molecular Weight : 238.6 g/mol

- IUPAC Name : 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene

Synthesis

The synthesis of 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene typically involves chloromethylation of the corresponding methoxy and trifluoromethyl-substituted benzene derivatives using reagents such as formaldehyde and hydrogen chloride under controlled conditions. This process can be optimized for yield and purity through various catalytic systems .

Antimicrobial Activity

Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the chloromethyl group may further enhance this activity by increasing lipophilicity, allowing better membrane penetration. In vitro assays have shown significant inhibition against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Cholinesterase Inhibition

Research has demonstrated that similar trifluoromethylated compounds can act as effective inhibitors of cholinesterase enzymes, which are crucial in neurotransmission processes. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is particularly relevant for treating neurodegenerative diseases like Alzheimer's. The structural characteristics of 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene suggest it may exhibit comparable inhibitory effects, potentially leading to therapeutic developments .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to assess the safety profile of this compound. Preliminary results indicate that while it possesses significant biological activity, it also shows a degree of selectivity towards cancerous cells over normal cells, making it a candidate for further development in anticancer therapies .

The mechanism by which 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene exerts its biological effects likely involves:

- Electrophilic Interactions : The chloromethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological macromolecules.

- Hydrophobic Interactions : The trifluoromethyl group enhances hydrophobic interactions with lipid membranes, potentially increasing cellular uptake.

- Enzyme Modulation : Similar compounds have been shown to interact with enzyme active sites, suggesting that this compound may modulate enzymatic activities through competitive inhibition or allosteric mechanisms.

Table 1: Summary of Biological Activities

Comparative Analysis with Related Compounds

Several studies have compared the biological activity of 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene with other trifluoromethylated compounds. For instance:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene?

- Methodological Answer : The compound can be synthesized via chloromethylation of 3-methoxy-2-(trifluoromethyl)benzene using paraformaldehyde and HCl under acidic conditions (e.g., ZnCl₂ catalysis). Alternative routes involve nucleophilic substitution of a brominated precursor (e.g., 1-bromo-3-methoxy-2-(trifluoromethyl)benzene) with chloride ions. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate). Purity is verified via GC-MS (retention time comparison) and multinuclear NMR (¹H for methoxy/chloromethyl protons, ¹⁹F for trifluoromethyl groups) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H NMR : Identifies methoxy (-OCH₃, δ ~3.8 ppm) and chloromethyl (-CH₂Cl, δ ~4.5 ppm) groups.

- ¹⁹F NMR : Confirms the trifluoromethyl (-CF₃, δ ~-60 ppm) environment.

- Mass Spectrometry (EI) : Molecular ion peak at m/z 238.6 (C₉H₈ClF₃O).

- IR Spectroscopy : C-Cl stretch (~650 cm⁻¹) and C-O-C (methoxy) stretch (~1250 cm⁻¹).

Cross-validation with computational tools (e.g., ChemDraw predictions) enhances accuracy .

Q. How should researchers handle safety concerns related to the chloromethyl group’s reactivity?

- Methodological Answer :

- Use fume hoods and chemical-resistant PPE (gloves, goggles) to avoid inhalation/skin contact.

- Neutralize waste with 10% sodium bicarbonate before disposal.

- Monitor for hydrolysis by-products (e.g., formaldehyde) using headspace GC-MS during reactions .

Advanced Research Questions

Q. How can computational chemistry guide the prediction of this compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices (B3LYP/6-311+G(d,p)) to identify electron-rich sites.

- Solvent Modeling : Use Polarizable Continuum Model (PCM) to simulate reaction environments (e.g., DCM vs. THF).

- Transition-State Analysis : Compare activation barriers for competing pathways (e.g., chloromethyl group directing effects).

Experimental validation via kinetic studies (e.g., monitoring substituent effects on reaction rates) is critical .

Q. What experimental strategies resolve contradictions in reported yields for chloromethylation reactions?

- Methodological Answer :

- Design of Experiments (DOE) : Apply a 2³ factorial design to test variables: temperature (40–80°C), HCl concentration (2–6 M), and catalyst type (ZnCl₂ vs. AlCl₃).

- HPLC-PDA Analysis : Quantify unreacted starting material and by-products (e.g., dimers) to adjust stoichiometry.

- Reaction Monitoring : Use in-situ FTIR to track formaldehyde release, optimizing reaction time .

Q. How can researchers investigate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks. Analyze degradation via:

- LC-MS : Detect hydrolysis products (e.g., 3-methoxy-2-(trifluoromethyl)benzyl alcohol).

- ¹⁹F NMR : Monitor trifluoromethyl group integrity.

- Light Sensitivity Tests : Use UV-vis spectroscopy to assess photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.